ML399 vs. First-Generation Probe ML227: ~10-Fold Improvement in Biochemical Potency
ML399 demonstrates an IC₅₀ of 90 nM in the Menin-MLL fluorescence polarization assay, representing an approximately 9.8-fold improvement in potency over the first-generation probe ML227, which exhibited an IC₅₀ of 883 nM under identical assay conditions [1]. This direct head-to-head comparison from the same MLPCN screening cascade confirms that ML399 is a substantially more potent tool compound for inhibiting the menin-MLL interaction in biochemical assays.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | ML227: 883 nM |
| Quantified Difference | ~9.8-fold lower IC₅₀ (greater potency) |
| Conditions | Menin-MLL fluorescence polarization (FP) assay; AID 2076; identical assay conditions for both compounds |
Why This Matters
Higher potency enables lower working concentrations in cellular assays and reduces the likelihood of off-target effects at pharmacologically relevant doses.
- [1] National Center for Biotechnology Information. PubChem Bioassay Summary AID 2076: Menin-MLL Inhibitor. ML399 (SID 164849617) IC₅₀ = 90 nM; ML227 (SID 99432383) IC₅₀ = 883 nM. Bethesda (MD): NCBI; 2015. View Source
